N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline

Lipophilicity Membrane permeability ADME prediction

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline (CAS 866151-00-0) is a synthetic small molecule belonging to the 2,6-dinitroaniline chemical class, characterized by a 2,6-dimethylmorpholine substituent para to the aniline nitrogen. With a molecular formula of C18H20N4O5 and a molecular weight of 372.4 g/mol, the compound features a dinitroaniline core linked via an NH bridge to a morpholinophenyl moiety, distinguishing it structurally from carbonyl-linked and mono-nitro analogs in screening collections.

Molecular Formula C18H20N4O5
Molecular Weight 372.381
CAS No. 866151-00-0
Cat. No. B2930440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline
CAS866151-00-0
Molecular FormulaC18H20N4O5
Molecular Weight372.381
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=CC=C(C=C2)NC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C18H20N4O5/c1-12-10-20(11-13(2)27-12)15-8-6-14(7-9-15)19-18-16(21(23)24)4-3-5-17(18)22(25)26/h3-9,12-13,19H,10-11H2,1-2H3
InChIKeyIMADVXJZSHNWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline (CAS 866151-00-0): Procurement-Relevant Compound Profile for Research Sourcing


N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline (CAS 866151-00-0) is a synthetic small molecule belonging to the 2,6-dinitroaniline chemical class, characterized by a 2,6-dimethylmorpholine substituent para to the aniline nitrogen [1]. With a molecular formula of C18H20N4O5 and a molecular weight of 372.4 g/mol, the compound features a dinitroaniline core linked via an NH bridge to a morpholinophenyl moiety, distinguishing it structurally from carbonyl-linked and mono-nitro analogs in screening collections . The compound is commercially available from specialty chemical suppliers at ≥95% purity and is cataloged in screening libraries as a research tool for investigating dinitroaniline-associated biological activities, including antimitotic effects mediated through tubulin interaction [2].

Why Substituting N-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline with a Nominally Similar Analog Jeopardizes Experimental Reproducibility


Compounds within the 2,6-dinitroaniline and morpholinophenyl chemical space are not functionally interchangeable, despite high two-dimensional structural similarity scores. The NH bridge in N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline confers a hydrogen bond donor capacity (HBD count = 1) absent in the nearest carbonyl-bridged analog (HBD count = 1 but with different geometry and electronic character), yielding a computed XLogP difference of 2.8 log units relative to the closest screening library comparator [1]. Such divergence in lipophilicity and polar surface area directly impacts membrane permeability, non-specific protein binding, and compound solubility—parameters that are not captured by Tanimoto similarity metrics alone [1]. Furthermore, the presence of two nitro groups versus a single nitro group in mono-nitro morpholine analogs (e.g., CAS 942474-27-3) fundamentally alters the electron deficiency of the aromatic core and its propensity for reductive metabolism or bioreductive activation, a critical consideration in nitroreductase-based prodrug and antiparasitic research applications [2].

Quantitative Differentiation Evidence for N-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline (CAS 866151-00-0) Versus Closest Analogs


XLogP Lipophilicity Advantage of NH-Bridged Dinitroaniline vs. Carbonyl-Bridged Analog (Hit2Lead 5173673)

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline demonstrates substantially higher computed lipophilicity (XLogP3-AA = 4.3) compared to its closest commercially cataloged structural analog, 2-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,6-dinitroaniline (LogP = 1.49), which achieves 93% 2D similarity but replaces the NH bridge with a carbonyl linker [1]. This 2.81 log unit difference translates to an approximately 650-fold difference in theoretical octanol-water partition coefficient, indicating that the target compound is markedly more lipophilic and would be expected to exhibit higher passive membrane permeability and potentially greater non-specific protein binding in cellular assays [1].

Lipophilicity Membrane permeability ADME prediction Drug-likeness

Topological Polar Surface Area (tPSA) Differentiation vs. Closest Carbonyl-Bridged Analog in Screening Libraries

The target compound has a topological polar surface area (tPSA) of 116 Ų, which is 25.8 Ų lower than that of 2-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,6-dinitroaniline (tPSA = 141.8 Ų) . This 18.2% reduction in tPSA places the target compound below the widely cited 140 Ų threshold associated with favorable oral bioavailability, whereas the carbonyl analog exceeds this threshold, suggesting divergent predicted oral absorption characteristics . Simultaneously, the tPSA of the target is 43.3 Ų higher than that of 2,6-dimethyl-4-(3-nitrobenzoyl)morpholine (tPSA = 72.7 Ų, 96% 2D similarity), a mono-nitro analog, highlighting the strong influence of the dinitro substitution on polar surface character .

Polar surface area Oral bioavailability prediction Blood-brain barrier permeability Screening library selection

Hydrogen Bond Acceptor Count Advantage Over Mono-Nitro Morpholine Analogs for Target Engagement Studies

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline possesses 7 hydrogen bond acceptor (HBA) sites, derived from two nitro groups (4 acceptors), the morpholine oxygen (1 acceptor), the morpholine nitrogen (1 acceptor), and the aniline nitrogen (1 acceptor), along with 1 hydrogen bond donor (HBD) from the NH bridge [1]. This contrasts with the mono-nitro morpholine analog 2,6-dimethyl-4-(3-nitrobenzoyl)morpholine (HBA = 4, HBD = 0) and the carbonyl-bridged analog 2-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,6-dinitroaniline (HBA = 6, HBD = 1) . The higher HBA count of the target, combined with its unique HBD presentation from the aniline NH, provides a distinct hydrogen-bonding pharmacophore that is not replicated by analogs differing in nitro group count or linker chemistry [1].

Hydrogen bonding Target engagement Structure-activity relationship Molecular recognition

Vendor-Qualified Purity Specification vs. Uncharacterized Analog Sources for Reproducible Screening

Commercially sourced N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline from AKSci (Catalog 0691CL) is supplied with a documented minimum purity specification of ≥95% with full quality assurance batch backing, including available Certificate of Analysis and Safety Data Sheet documentation . This is contrasted with the nearest structural analog in the ChemBridge/Hit2Lead screening collection, 2-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,6-dinitroaniline, which is offered in a screening format (solid, free form, stereochemistry unknown) without an explicit purity guarantee on the product listing page, typical of exploratory screening library compounds . For quantitative dose-response or reproducibility-critical experiments, the availability of batch-certified purity data for the target compound represents a tangible procurement advantage.

Compound purity Quality assurance Screening reproducibility Procurement specification

Class-Level Antimitotic Activity via Tubulin Interaction Inferred from 2,6-Dinitroaniline Pharmacophore vs. Non-Dinitro Morpholine Analogs

Members of the 2,6-dinitroaniline class, identified by the presence of two nitro groups on the aniline ring, are established microtubule-disrupting agents that bind selectively to plant and protozoan α-tubulin with demonstrated selectivity over vertebrate tubulin [1][2]. The target compound N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline contains this requisite 2,6-dinitro pharmacophore, which is entirely absent in the morpholinobenzoyl analogs such as 2,6-dimethyl-4-(3-nitrobenzoyl)morpholine (96% 2D similarity) and 4-(2,6-dimethylmorpholin-4-yl)-3-nitroaniline (CAS 942474-27-3), both of which bear only a single nitro group at a different ring position . Published screening of new 2,6-dinitroaniline derivatives has confirmed antimitotic activity in Allium test systems, establishing that the dinitro substitution pattern is a prerequisite for tubulin-mediated antimitotic effects within this chemical space [1].

Antimitotic Tubulin polymerization inhibition Antiparasitic Herbicide mode of action

Recommended Research Application Scenarios for N-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Dinitroaniline Linker Chemistry

The NH bridge of the target compound (XLogP 4.3, tPSA 116 Ų) provides a chemically distinct comparator to the carbonyl-bridged analog 2-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,6-dinitroaniline (LogP 1.49, tPSA 141.8 Ų) for systematic exploration of linker effects on lipophilicity, polar surface area, and hydrogen-bonding capacity within dinitroaniline pharmacophore series [1]. Researchers can employ this pair to interrogate how linker chemistry modulates cellular permeability and target engagement while maintaining the 2,6-dinitro core constant.

Antiparasitic and Herbicide Mode-of-Action Profiling Leveraging 2,6-Dinitro Pharmacophore

The presence of the 2,6-dinitroaniline pharmacophore—established in the literature as a prerequisite for selective plant and protozoan tubulin binding—positions the target compound as a mechanistically relevant probe for antimitotic screening in parasitic protozoa (e.g., Plasmodium, Cryptosporidium, Leishmania) and plant cell models, unlike mono-nitro morpholine analogs that lack the dinitro motif and are not expected to engage tubulin via the dinitroaniline binding site [2][3].

Nitroreductase-Directed Prodrug Design and Bioreductive Activation Studies

The dual nitro substitution pattern (HBA = 7, tPSA = 116 Ų) makes this compound a candidate scaffold for nitroreductase (Ntr)-based gene-directed enzyme prodrug therapy (GDEPT) strategies, where dinitroaniline derivatives have been investigated as prodrugs activated by the Ssap-NtrB enzyme system in prostate cancer models [4]. The computed physicochemical properties (rotatable bond count = 3, XLogP = 4.3) provide a starting point for optimizing prodrug delivery and activation kinetics in this therapeutic modality.

Quality-Controlled Reference Standard for Analytical Method Development

The availability of this compound at ≥95% purity with batch-specific Certificate of Analysis documentation from AKSci supports its use as a reference standard for HPLC/LC-MS method development and validation in dinitroaniline residue analysis or metabolite identification studies, where precise quantification depends on well-characterized reference material with documented purity .

Quote Request

Request a Quote for N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.